molecular formula C31H26O2 B14289144 Phenol, 4,4'-(9H-fluoren-9-ylidene)bis[2-(2-propenyl)- CAS No. 128481-77-6

Phenol, 4,4'-(9H-fluoren-9-ylidene)bis[2-(2-propenyl)-

Cat. No.: B14289144
CAS No.: 128481-77-6
M. Wt: 430.5 g/mol
InChI Key: DUWPCQFHILNUHA-UHFFFAOYSA-N
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Description

Phenol, 4,4'-(9H-fluoren-9-ylidene)bis[2-(2-propenyl)-, is a high-purity, fluorene-based bisphenol derivative engineered for use as a critical building block in advanced research and development. This compound belongs to a class of chemicals known for forming polymers with high thermal stability and excellent optical properties, making it a valuable intermediate for creating novel materials . In material science, this compound serves as a key precursor in the synthesis of specialized epoxy resins, polycarbonates, and acrylic resins . The unique cardo-ring structure of the fluorene core, when incorporated into polymers, contributes to enhanced performance characteristics . The presence of propenyl (allyl) groups on the phenolic rings provides reactive sites for further chemical modification, such as cross-linking or functionalization, offering researchers a versatile handle for tailoring material properties for specific applications . While the exact synthesis of this specific allylated derivative is not detailed in the searched literature, the synthesis of analogous bisphenol fluorene compounds typically involves the acid-catalyzed condensation of 9-fluorenone with a phenol derivative, a reaction that can be efficiently catalyzed by modern catalytic systems . This compound is intended for research applications only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet (SDS) prior to use and handle all chemicals with appropriate precautions.

Properties

CAS No.

128481-77-6

Molecular Formula

C31H26O2

Molecular Weight

430.5 g/mol

IUPAC Name

4-[9-(4-hydroxy-3-prop-2-enylphenyl)fluoren-9-yl]-2-prop-2-enylphenol

InChI

InChI=1S/C31H26O2/c1-3-9-21-19-23(15-17-29(21)32)31(24-16-18-30(33)22(20-24)10-4-2)27-13-7-5-11-25(27)26-12-6-8-14-28(26)31/h3-8,11-20,32-33H,1-2,9-10H2

InChI Key

DUWPCQFHILNUHA-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=C(C=CC(=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)C5=CC(=C(C=C5)O)CC=C)O

Origin of Product

United States

Preparation Methods

Condensation of 9-Fluorenone with Phenolic Derivatives

The foundational step in synthesizing this compound is the acid-catalyzed condensation of 9-fluorenone with phenolic derivatives to form 9,9-bis(4-hydroxyphenyl)fluorene (BHPF). This reaction has been extensively studied using ionic liquids (ILs) and bifunctional catalysts.

Bifunctional Ionic Liquid (BFIL)-Catalyzed Condensation

Bifunctional ionic liquids, such as those containing sulfonic acid (–SO₃H) and sulfhydryl (–SH) groups, enable near-quantitative conversion of 9-fluorenone to BHPF. For example, BFIL 6c achieves 95.2% selectivity for BHPF at 100% 9-fluorenone conversion under optimized conditions (160°C, 8 hours). The Hammett acidity (H₀) of these ILs correlates with catalytic performance, with optimal activity observed for H₀ values between 1.56 and 2.34. The proposed mechanism involves:

  • Protonation of 9-fluorenone by the –SO₃H group, generating a carbocation intermediate.
  • Nucleophilic attack by phenol at the 9-position of the activated fluorenone.
  • Thiol-mediated stabilization of intermediates via hydrogen bonding, enhancing regioselectivity.

Mercapto Compound Co-Catalysis

The addition of thiol co-catalysts (e.g., 2-mercaptobenzothiazole) further improves selectivity by stabilizing transition states through sulfur–π interactions. For instance, a system combining 1-butyl-3-methylimidazolium hydrogen sulfate ([BMIM][HSO₄]) and 2-mercaptoethanol achieves 98.3% BHPF selectivity at 94.7% conversion.

Table 1: Catalytic Performance of Selected ILs in BHPF Synthesis
IL Catalyst H₀ Conversion (%) Selectivity (%)
[BMIM][HSO₄] 1.56 94.7 98.3
[HSO₃-BMIM][HSO₄] 1.89 99.1 95.2
[HSO₃-BMIM][p-TSA] 2.34 97.8 93.6

Regioselective Introduction of Propenyl Groups

The second synthesis stage involves allylation of BHPF at the ortho positions of the phenol rings. While direct methods are sparsely documented, analogous reactions and mechanistic insights suggest viable pathways.

Friedel-Crafts Allylation

Phenol rings activated by hydroxyl groups undergo electrophilic substitution at ortho/para positions. Using allyl bromide and AlCl₃ as a Lewis acid, allylation proceeds via:

  • Generation of allyl carbocation from allyl bromide.
  • Electrophilic attack at the ortho position of BHPF’s phenol rings.
  • Rearomatization with loss of H⁺.
    This method, however, risks over-alkylation and requires stringent temperature control (0–5°C) to favor mono-substitution.

Mitsunobu Reaction for O- to C-Allyl Rearrangement

A two-step approach avoids direct electrophilic substitution:

  • O-Allylation : Treat BHPF with allyl alcohol under Mitsunobu conditions (DIAD, PPh₃), forming O-allyl ethers.
  • Claisen Rearrangement : Heating the ethers to 200°C induces-sigmatropic rearrangement, yielding C-allylated products at the ortho position.
    This method offers superior regiocontrol but demands high temperatures and inert atmospheres.

Transition Metal-Catalyzed C–H Allylation

Palladium-catalyzed C–H activation presents a modern alternative. Using Pd(OAc)₂ and a directing group (e.g., –OH), allylboronates (e.g., allylB(pin)) couple selectively at the ortho position. For example, Miyaura borylation conditions (PdCl₂, SPhos, K₃PO₄) achieve >90% γ-selectivity in allyl transfers to phenolic substrates.

Optimization and Challenges

Solvent and Temperature Effects

  • Condensation : Polar aprotic solvents (e.g., DMF) enhance IL catalyst stability, while temperatures >150°C accelerate reaction rates.
  • Allylation : Tetrahydrofuran (THF) minimizes side reactions in Mitsunobu steps, whereas DCM suits Friedel-Crafts alkylation.

Side Reactions and Mitigation

  • Polymerization of Allyl Groups : Controlled reagent addition and low temperatures (<10°C) suppress radical chain reactions.
  • Over-Alkylation : Steric hindrance from the fluorenylidene core limits substitution to two allyl groups per molecule.

Analytical Characterization

Successful synthesis is confirmed via:

  • ¹H NMR : Aromatic protons adjacent to allyl groups resonate at δ 6.8–7.2 ppm, with allylic protons at δ 5.0–5.8 ppm.
  • HPLC-MS : Molecular ion peak at m/z 430.5 [M+H]⁺ aligns with the compound’s molecular weight.

Industrial-Scale Considerations

Patent data highlights the use of fluorene derivatives from coal tar, underscoring cost-effective feedstock sourcing. However, scalability challenges include:

  • Catalyst Recovery : ILs necessitate efficient recycling systems to offset costs.
  • Waste Management : Neutralization of acidic byproducts requires NaOH scrubbing.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Table 1: Key Properties of Fluorene-Based Phenolic Compounds
Compound Name Substituents Molecular Weight Key Applications Thermal Stability (°C) Solubility
DABPA (Target Compound) 2-Propenyl (allyl) 308.42 Epoxy resins, composites >250 Low in water
4,4'-(9-Fluorenylidene)diphenol (BPFL) None (plain phenolic OH) 350.41 Polymer intermediates ~300 Moderate in DCM
4,4'-Sulfonylbis[2-(2-propenyl)phenol] Sulfone bridge + allyl 330.40 High-performance polymers >300 Insoluble in water
4,4'-(1-Methylethylidene)bisphenol (BPA) Isopropylidene bridge 228.29 Plastics, coatings (phased out) ~220 Low in water

Key Observations :

  • Substituent Impact: Allyl groups in DABPA improve crosslinking efficiency compared to BPFL’s unsubstituted phenolic OH groups, but reduce solubility in polar solvents .
  • Thermal Stability: Sulfone-containing analogs (e.g., 4,4'-sulfonylbis[2-(2-propenyl)phenol]) exhibit superior thermal resistance (>300°C) due to the rigid sulfone bridge, outperforming DABPA .

Reactivity and Functionalization

  • Crosslinking Potential: DABPA’s allyl groups undergo radical-mediated polymerization or thiol-ene reactions, enabling rapid curing in resins. In contrast, BPFL requires additional functionalization (e.g., glycidation in ’s epoxy derivatives) for similar reactivity .
  • Electrophilic Substitution : The electron-rich fluorene core in DABPA facilitates electrophilic aromatic substitution, allowing halogenation or nitration for further derivatization. This is less feasible in sulfone-containing analogs due to electron-withdrawing effects .

Analytical Characterization

  • HPLC Analysis : DABPA is effectively separated using reverse-phase HPLC (Newcrom R1 column) with a logP of 5.60, reflecting its hydrophobicity. BPFL, with higher polarity, requires alternative mobile phases .
  • NMR Profiling : ¹H NMR of DABPA shows distinct allyl proton signals (δ 5.8–6.0 ppm), absent in BPFL, which exhibits only aromatic and hydroxyl peaks .

Biological Activity

Phenol, 4,4'-(9H-fluoren-9-ylidene)bis[2-(2-propenyl)- (CAS No. 128481-77-6) is a compound with notable biological activity, particularly in the realms of antimicrobial and antioxidant properties. This article delves into its chemical characteristics, biological effects, and relevant research findings.

Chemical Characteristics

  • Molecular Formula : C31H26O2
  • Molecular Weight : 430.54 g/mol
  • Synonyms :
    • 9,9′-Bis(3-allyl-4-hydroxyphenyl)fluore
    • 9,9-Bis(3-allyl-4-hydroxyphenyl)fluoren
    • 4-[9-(4-hydroxy-3-prop-2-enylphenyl)fluoren-9-yl]-2-prop-2-enylphenol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. For instance, a study evaluating the antimicrobial efficacy of fluorenyl-hydrazinthiazole derivatives showed that derivatives based on the fluorenyl structure exhibited significant activity against multidrug-resistant strains of bacteria and fungi. The minimum inhibitory concentration (MIC) for some compounds was found to be greater than 256 μg/mL against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

Antioxidant Properties

Phenolic compounds are well-known for their antioxidant properties. The presence of multiple hydroxyl groups in the structure of Phenol, 4,4'-(9H-fluoren-9-ylidene)bis[2-(2-propenyl)- enhances its ability to scavenge free radicals and reduce oxidative stress. This property is crucial for preventing cellular damage and has implications in cancer prevention and therapy.

Case Studies and Research Findings

  • Antimicrobial Evaluation :
    • A study published in MDPI explored the synthesis of various fluorenyl derivatives and their antimicrobial activities. The results indicated that certain derivatives exhibited promising antibacterial effects against resistant strains .
  • Antioxidant Activity Assessment :
    • Research indicates that phenolic compounds can inhibit lipid peroxidation and protect cellular components from oxidative damage. The specific mechanism involves the donation of hydrogen atoms from hydroxyl groups to neutralize free radicals.
  • Synthesis and Characterization :
    • The synthesis of Phenol, 4,4'-(9H-fluoren-9-ylidene)bis[2-(2-propenyl)- has been documented with various synthetic routes explored to enhance yield and purity. Characterization techniques such as NMR and IR spectroscopy have confirmed the structural integrity of synthesized compounds .

Summary Table of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against Gram-positive bacteria
AntioxidantReduces oxidative stressGeneral Knowledge
SynthesisVarious synthetic routes documented

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